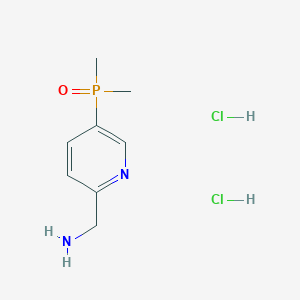
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride” appears to be a pyridine derivative with a dimethylphosphoryl group at the 5-position and a methanamine group at the 2-position. Pyridine is a basic heterocyclic organic compound similar to benzene and has the chemical formula C5H5N. The dimethylphosphoryl group (PO(CH3)2) is a type of organophosphorus compound. Methanamine, also known as methylamine, is the simplest primary amine.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The dimethylphosphoryl group could potentially be introduced through a phosphorylation reaction, and the methanamine group could be introduced through an amination reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the dimethylphosphoryl and methanamine groups attached at the 5 and 2 positions, respectively. The presence of these functional groups would likely have significant effects on the compound’s chemical properties and reactivity.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, we can infer that the compound might participate in reactions typical of pyridines, amines, and organophosphorus compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties we might expect for this compound, based on its structure, include basicity (due to the pyridine ring and the amine group) and potential reactivity with electrophiles (due to the lone pair of electrons on the nitrogen atoms).科学的研究の応用
Biased Agonists for Serotonin 5-HT1A Receptors
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride, as part of a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, has been identified as a "biased agonist" of serotonin 5-HT1A receptors. These derivatives, including compounds like NLX-204, have been designed to selectively stimulate certain pathways mediated by the 5-HT1A receptor, such as ERK1/2 phosphorylation, without significantly activating other pathways. This selectivity offers potential for developing antidepressants with reduced side effects and enhanced efficacy (Sniecikowska et al., 2019).
Formation of Hexahydropyrimidine Derivatives
The compound has been used in the synthesis of novel hexahydropyrimidine derivatives, which are present in several natural products and have various pharmacological activities. Hexahydropyrimidines are found in bioactive compounds that have anti-inflammatory, analgesic, fungicidal, antibacterial, parasiticidal, and antiviral properties. They also serve as prodrugs for pharmacologically active di- and polyamines, making them valuable in medicinal chemistry (Abu-Obaid et al., 2014).
Synthesis of Novel Schiff Bases
This compound has been utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine. These bases have been tested for anticonvulsant activity, showing potential as therapeutic agents for seizure disorders. Their synthesis and pharmacological evaluation demonstrate the utility of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride in developing new medicinal compounds (Pandey & Srivastava, 2011).
Enhanced Bone Formation
In the context of bone disorders, derivatives of this compound have been identified that show promise in treating such conditions. Specifically, compounds like WAY-262611, with a 2-aminopyrimidine template, have been shown to target the Wnt beta-catenin cellular messaging system. These compounds demonstrate a potential for increasing bone formation rate, which is crucial in the treatment of osteoporosis and other bone-related diseases (Pelletier et al., 2009).
Development of Anticancer Agents
The compound has been involved in the synthesis of new palladium (Pd)II and platinum (Pt)II complexes, which have shown promising results as anticancer agents. These complexes, characterized for their structures and anticancer activity, demonstrate the versatility of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride in the development of novel therapeutic agents against various types of cancers (Mbugua et al., 2020).
Safety And Hazards
The safety and hazards of a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm.
将来の方向性
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include studying its behavior in various chemical reactions, investigating its potential biological activity, and developing methods for its synthesis.
特性
IUPAC Name |
(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINZNLCWGBZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)
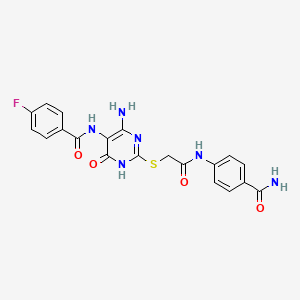
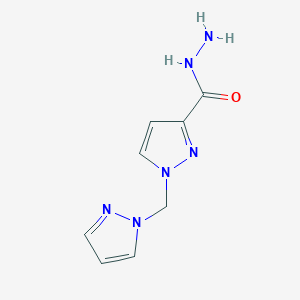
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
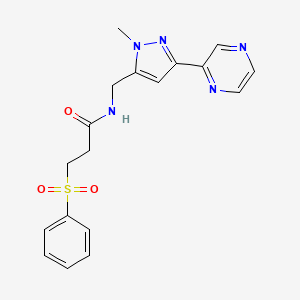
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)
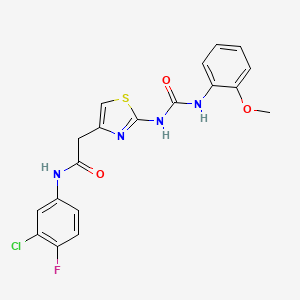
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)
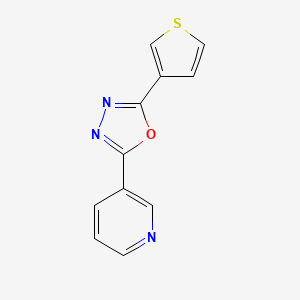
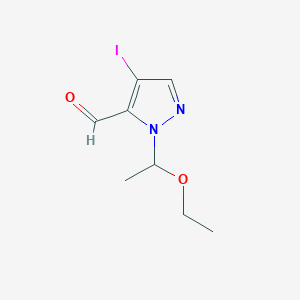
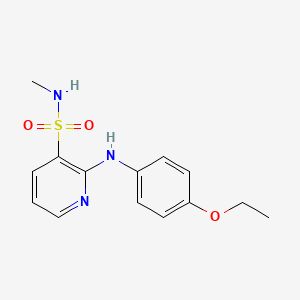
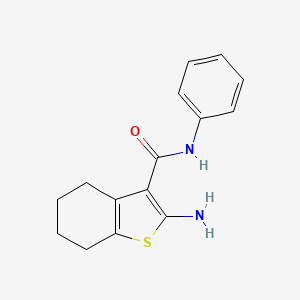
![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)